molecular formula C12H10BrNO3 B1284288 5-(4-Bromophenyl)isoxazole-3-propionic acid CAS No. 870703-99-4

5-(4-Bromophenyl)isoxazole-3-propionic acid

Cat. No. B1284288
M. Wt: 296.12 g/mol
InChI Key: HLKQZCPKIIKIKL-UHFFFAOYSA-N
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Description

The compound 5-(4-Bromophenyl)isoxazole-3-propionic acid is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism, where they can exist in different forms depending on the solvent polarity and the substitution pattern on the ring. The presence of a bromophenyl group and a propionic acid moiety in the compound suggests potential for varied chemical behavior and interactions due to the electron-withdrawing nature of the bromine atom and the acidity of the propionic acid group.

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 5-(4-Bromophenyl)isoxazole-3-propionic acid, can involve base-catalyzed ring opening of unsubstituted isoxazoles or other related methods. The kinetics and mechanism of such reactions have been studied, revealing a one-stage concerted process involving proton abstraction and N–O bond scission . Although the specific synthesis of 5-(4-Bromophenyl)isoxazole-3-propionic acid is not detailed in the provided papers, the general methodologies for synthesizing isoxazole derivatives can be inferred from these studies.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure can be determined using single-crystal X-ray diffraction, which provides information on the molecular conformation and intermolecular interactions . For instance, the related compound 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized to have specific dihedral angles between the isoxazole ring and the attached phenyl rings, indicating the spatial arrangement of the substituents .

Chemical Reactions Analysis

Isoxazole derivatives can participate in a range of chemical reactions, including hydrogen bonding and ring-opening reactions. The presence of a propionic acid group in 5-(4-Bromophenyl)isoxazole-3-propionic acid suggests that it could form hydrogen bonds with other molecules, potentially leading to the formation of dimers or more complex supramolecular structures . The bromine atom could also engage in electrophilic aromatic substitution reactions, given its electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the nature of their substituents. The acidity of the isoxazole derivatives can be comparable to that of carboxylic acids, as indicated by their basicity measurements . The presence of substituents such as bromophenyl and propionic acid groups would affect the compound's solubility, melting point, and reactivity. The electron-withdrawing bromine could enhance the acidity of the propionic acid moiety, while the isoxazole ring could contribute to the compound's stability and reactivity profile.

Scientific Research Applications

  • Biomedical Applications : A study by Ryzhkova, Ryzhkov, and Elinson (2020) investigated the electrochemical transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one, resulting in a compound with potential biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova et al., 2020).

  • Spectral and Structural Studies : Boulton and Katritzky (1961) explored the tautomerism in heteroaromatic compounds with five-membered rings, including 5-hydroxyisoxazoles, providing insights into their structural and spectral characteristics (Boulton & Katritzky, 1961).

  • Synthesis and Rearrangements : Azimi and Majidi (2014) described the synthesis of 4-propionyl-3-(4-substitutedphenylamino)-2-(5-Nitropyridin-2-yl) isoxazol-5(2H)-ones and their rearrangements, highlighting the chemical versatility of these compounds (Azimi & Majidi, 2014).

  • Molecular Docking and Hirshfeld Surface Studies : Sreenatha et al. (2017) conducted a comprehensive study involving spectral analysis, molecular docking, and Hirshfeld surface computational studies on 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole. This research contributes to understanding the molecular interactions and potential applications of such compounds in various scientific fields (Sreenatha et al., 2017).

  • Larvicidal Activity : Silva-Alves et al. (2013) synthesized and tested 3,5-disubstituted isoxazoles for larvicidal activity against Aedes aegypti larvae. This study demonstrates the potential of isoxazole derivatives in pest control (Silva-Alves et al., 2013).

  • Antimicrobial Activity : Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives and evaluated their antimicrobial activities. Their research adds to the understanding of the antibacterial properties of isoxazole compounds (Dhaduk & Joshi, 2022).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 5-(4-Bromophenyl)isoxazole-3-propionic acid are not available in the retrieved data, isoxazole derivatives are of interest in various fields of research due to their diverse biological activities . Further studies could explore the potential applications of this compound in medicinal chemistry, materials science, and other areas.

properties

IUPAC Name

3-[5-(4-bromophenyl)-1,2-oxazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKQZCPKIIKIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584695
Record name 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)isoxazole-3-propionic acid

CAS RN

870703-99-4
Record name 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870703-99-4
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